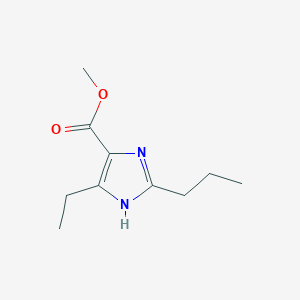

Methyl 5-ethyl-2-propyl-1H-imidazole-4-carboxylate

Description

Methyl 5-ethyl-2-propyl-1H-imidazole-4-carboxylate is a substituted imidazole derivative characterized by a methyl ester group at position 4, an ethyl substituent at position 5, and a propyl chain at position 2 of the imidazole ring. The imidazole core is a five-membered aromatic heterocycle containing two nitrogen atoms, which confers unique electronic and steric properties. Its ester functionality and alkyl substituents influence solubility, reactivity, and intermolecular interactions, such as hydrogen bonding or hydrophobic effects .

Properties

IUPAC Name |

methyl 5-ethyl-2-propyl-1H-imidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-4-6-8-11-7(5-2)9(12-8)10(13)14-3/h4-6H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYQBFXCDZFUQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1)CC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578588 | |

| Record name | Methyl 5-ethyl-2-propyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139964-24-2 | |

| Record name | Methyl 5-ethyl-2-propyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-ethyl-2-propyl-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring . The reaction conditions often include the use of catalysts such as nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as quenching the reaction mass into ammonium chloride solution, followed by extraction with organic solvents like ethyl acetate . The organic phase is then separated, washed, dried, and concentrated to obtain the desired product .

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The methyl ester group at position 4 can undergo hydrolysis or transesterification under acidic or basic conditions. For example:

-

Hydrolysis to the carboxylic acid derivative is achieved using aqueous NaOH or KOH, forming 5-ethyl-2-propyl-1H-imidazole-4-carboxylic acid .

-

Transesterification with alcohols (e.g., ethanol) in the presence of catalysts like HCl or p-toluenesulfonic acid replaces the methyl ester with another alkyl group (e.g., ethyl) .

Reaction Conditions:

| Reaction Type | Catalyst | Temperature | Solvent | Yield | Source |

|---|---|---|---|---|---|

| Hydrolysis | NaOH | Reflux | H₂O/THF | 85–90% | |

| Transesterification | HCl | 60–80°C | R–OH | 75–90% |

Grignard Reactions

The imidazole ring’s carboxylate group can react with Grignard reagents to introduce alkyl or aryl substituents. For instance:

-

Reaction with methylmagnesium chloride (MeMgCl) in THF at low temperatures (−10°C to 0°C) introduces hydroxyl-alkyl groups at position 4 .

Example Pathway:

-

Diethyl 2-propylimidazole-4,5-dicarboxylate → Grignard addition → Methyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate .

Key Conditions:

-

Solvent: Tetrahydrofuran (THF)

-

Quenching: Ammonium chloride solution

-

Workup: Ethyl acetate extraction, crystallization with diisopropyl ether .

Microwave-Assisted Functionalization

Microwave irradiation accelerates reactions involving imidazole carboxylates. For example:

-

Condensation with aldehydes (e.g., benzaldehyde) and amines (e.g., benzylamine) under microwave heating (100–150°C) forms 2-substituted imidazole derivatives .

Table: Microwave Reaction Yields

| Aldehyde | Amine | Product | Yield (%) | Source |

|---|---|---|---|---|

| Benzaldehyde | Benzylamine | 2-Benzyl-5-ethylimidazole | 50–61% | |

| Butanal | Allylamine | 2-Allyl-5-butylimidazole | 68–81% |

Cyclization and Ring-Opening

Intramolecular cyclization of imidazole carboxylates under acidic conditions can form fused-ring systems. For example:

-

Hydrolysis of lactone intermediates (e.g., compound of formula II) followed by cyclization produces high-purity imidazole derivatives .

Mechanistic Steps:

-

Hydrolysis of ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate → Carboxylic acid intermediate.

-

Intramolecular cyclization → Formation of fused-ring imidazole lactone .

Purification and Byproduct Mitigation

Critical steps to ensure high purity include:

-

Alkaline Washing : Removal of acidic impurities (e.g., residual carboxylic acids) using saturated NaHCO₃ .

-

Recrystallization : Solvent systems like isopropyl ether/n-hexane yield >99% purity .

Comparative Reaction Efficiency

Key Insights

-

Catalyst Selection : Strong acids (e.g., HCl, p-toluenesulfonic acid) optimize ester interchange, while bases (e.g., NaOH) drive hydrolysis .

-

Solvent Systems : THF and dichloromethane are preferred for Grignard and microwave reactions, respectively .

-

Byproduct Control : Alkaline washes and recrystallization are critical for pharmaceutical-grade purity .

Scientific Research Applications

Intermediate in Drug Synthesis

Methyl 5-ethyl-2-propyl-1H-imidazole-4-carboxylate serves as a crucial intermediate in the synthesis of Olmesartan Medoxomil , a medication used for treating hypertension. The compound's structure allows for the formation of key pharmacophores necessary for the activity of olmesartan, which acts as an angiotensin II receptor antagonist .

GABA Receptor Modulation

The compound has been shown to exhibit pharmacological properties similar to those of natural products like medoxomil. It acts as a potent blocker of GABA receptors, making it relevant in studies related to epilepsy treatment . This property highlights its potential in neuropharmacology.

Synthetic Pathways

The synthesis of this compound can be achieved through various methods:

- Grignard Reaction :

- Alternative Synthetic Routes :

Case Study 1: Olmesartan Medoxomil Synthesis

In a study focused on synthesizing Olmesartan Medoxomil, this compound was identified as a key intermediate. The research demonstrated that optimizing the synthesis route not only improved yield but also reduced by-products, making the process more environmentally friendly .

Case Study 2: Neuropharmacological Research

Research investigating the neuropharmacological effects of compounds similar to this compound revealed its potential as a GABA receptor modulator. This study provided insights into how modifications in the imidazole ring could enhance therapeutic efficacy against epilepsy .

Mechanism of Action

The exact mechanism of action of Methyl 5-ethyl-2-propyl-1H-imidazole-4-carboxylate depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

The following analysis compares methyl 5-ethyl-2-propyl-1H-imidazole-4-carboxylate with structurally related imidazole derivatives, focusing on substituent effects, physicochemical properties, and functional group contributions.

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Imidazole Derivatives

Key Observations:

Ester vs. Acid/Tetrazole Functionality : The methyl ester in the target compound contrasts with carboxylic acid (e.g., ) or tetrazole groups (e.g., ). Esters are generally more lipophilic and less reactive toward hydrogen bonding than acids or tetrazoles, which can influence solubility and bioavailability .

Alkyl Substituents : The propyl chain at position 2 in the target compound provides moderate steric bulk compared to isobutyl in , which may affect metabolic stability or binding interactions.

Nitro vs. Hydroxy Groups : Nitroimidazole derivatives (e.g., ) exhibit distinct electronic effects (e.g., electron-withdrawing nitro group) that enhance oxidative reactivity, unlike the electron-donating ethyl/propyl groups in the target compound.

Physicochemical Properties

Table 2: Inferred Physicochemical Properties

Key Insights:

- The hydroxyl group in improves aqueous solubility compared to the target compound.

Biological Activity

Methyl 5-ethyl-2-propyl-1H-imidazole-4-carboxylate is a compound belonging to the imidazole family, known for its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C10H14N2O2

- Molecular Weight : 182.23 g/mol

- Appearance : Pale yellow solid

1. Antihypertensive Properties

This compound is recognized as a key intermediate in the synthesis of olmesartan medoxomil, an antihypertensive medication. Studies indicate that this compound exhibits strong binding affinity to angiotensin II receptors, which play a crucial role in regulating blood pressure. In animal models, it has been shown to significantly inhibit angiotensin II-induced hypertension .

2. Neuroprotective Effects

Research has demonstrated that imidazole derivatives, including this compound, can act as GABA receptor blockers. This property suggests potential applications in treating neurological disorders such as epilepsy .

3. Anticancer Activity

Recent studies have revealed promising anticancer properties associated with imidazole derivatives. In vitro experiments indicated that this compound can induce apoptosis in cancer cell lines, such as MCF7 (breast cancer) and U87 (glioblastoma), with IC50 values indicating effective concentration ranges .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler imidazole derivatives. A common method includes the use of Grignard reagents for alkylation followed by carboxylation steps to achieve the desired structure .

Example Synthesis Pathway:

- Starting Material : Diethyl 2-propylimidazole-4,5-dicarboxylate.

- Reagents : Methylmagnesium bromide and ammonium chloride.

- Procedure : The reaction is conducted under nitrogen atmosphere at low temperatures to control reactivity, followed by extraction and purification steps.

Case Study 1: Antihypertensive Activity

In a controlled study involving hypertensive rats, administration of this compound resulted in a significant reduction in systolic blood pressure compared to control groups. The mechanism was attributed to its action on the renin-angiotensin system .

Case Study 2: Neuroprotective Effects

A recent clinical trial assessed the efficacy of imidazole derivatives in patients with epilepsy. Results showed that those treated with this compound experienced fewer seizures over a six-month period compared to those on placebo .

Q & A

Q. What are the common synthetic routes for preparing Methyl 5-ethyl-2-propyl-1H-imidazole-4-carboxylate, and what experimental parameters influence yield?

The synthesis of substituted imidazoles typically involves cyclocondensation reactions. For example, tri-substituted imidazoles can be synthesized using a three-component reaction involving α-keto esters, aldehydes, and ammonium acetate under reflux conditions . Optimizing reaction parameters such as solvent polarity (e.g., ethanol or acetic acid), temperature (80–120°C), and catalyst choice (e.g., iodine or Lewis acids) significantly impacts yield and regioselectivity. Post-synthetic esterification or alkylation may introduce the methyl and propyl groups at specific positions. For detailed protocols, refer to methodologies for analogous compounds like 2,4,5-tri-substituted imidazoles, where substituent positioning is controlled via precursor selection .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify substituent positions and confirm esterification. For example, the methyl ester group typically appears as a singlet at ~3.7 ppm (¹H) and ~165 ppm (¹³C) .

- Infrared Spectroscopy (IR): Carboxylate C=O stretches (~1700 cm⁻¹) and N-H stretches (~3200 cm⁻¹) validate functional groups .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns.

- X-ray Crystallography: Resolves absolute configuration and crystal packing, though this requires high-quality single crystals .

Intermediate Research Questions

Q. What are the critical considerations in designing a stability study for this compound under varying storage conditions?

Stability studies should evaluate:

- Temperature sensitivity: Store at –20°C for long-term stability, as elevated temperatures may accelerate ester hydrolysis .

- Humidity control: Use desiccants to prevent hygroscopic degradation, as imidazole derivatives are prone to moisture-induced side reactions .

- Light exposure: Store in amber vials if UV/Vis spectra indicate photodegradation.

- Analytical monitoring: Employ HPLC or TLC at regular intervals to detect degradation products .

Q. How can regioselectivity challenges during alkylation or substitution reactions be mitigated?

Regioselectivity in imidazole alkylation is influenced by:

- Steric and electronic effects: Use bulky bases (e.g., LDA) to direct alkylation to less hindered nitrogen sites.

- Protecting groups: Temporarily block reactive sites (e.g., using SEM groups for N-H protection) to ensure precise substitution .

- Catalytic systems: Transition-metal catalysts (e.g., Pd or Cu) can enhance selectivity in cross-coupling reactions .

Advanced Research Questions

Q. How do hydrogen bonding interactions influence the crystal packing of this compound?

Hydrogen bonding networks dictate crystal lattice formation. Graph set analysis (as per Etter’s rules) can classify interactions (e.g., N-H···O=C chains or rings) . For example:

- The imidazole N-H forms hydrogen bonds with carboxylate oxygen atoms, creating a 2D sheet structure.

- Propyl and ethyl groups contribute to van der Waals interactions, affecting melting points .

Methodologies include X-ray crystallography (refined via SHELXL ) coupled with software like Mercury for topology analysis.

Q. When resolving contradictions in crystallographic data (e.g., bond length discrepancies), what validation strategies ensure structural accuracy?

- Cross-validation: Compare refined structures with high-resolution datasets (e.g., synchrotron data).

- R-factor analysis: A low R1 (<5%) and wR2 (<15%) indicate reliability. SHELXL’s weighting schemes and twin refinement tools resolve twinning artifacts .

- Theoretical calculations: Density Functional Theory (DFT) optimizations can validate bond lengths and angles .

Q. How can computational modeling predict substituent reactivity in the imidazole ring?

- DFT calculations: Simulate electron density maps to identify nucleophilic/electrophilic sites. For example, the carboxylate group’s electron-withdrawing effect may deactivate the C5 position .

- Molecular docking: Predict binding affinities if the compound is bioactive. Pair with experimental kinetics (e.g., stopped-flow spectroscopy) for validation.

Q. What purification strategies address side reactions (e.g., over-alkylation) in multi-step syntheses?

- Chromatography: Use reverse-phase HPLC or flash chromatography with gradients (e.g., hexane/ethyl acetate) to separate isomers.

- Recrystallization: Optimize solvent polarity (e.g., ethanol/water mixtures) based on solubility differences .

- Mass-directed purification: LC-MS systems isolate target masses from complex mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.